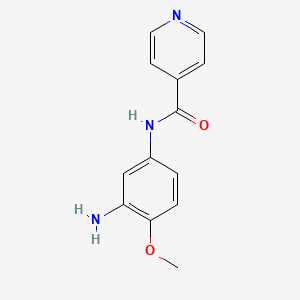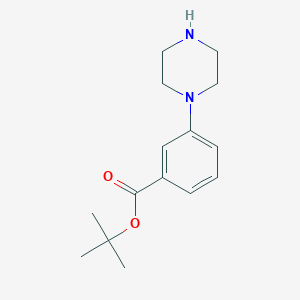![molecular formula C8H5BrN2OS2 B13888399 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential as an anti-inflammatory and antitumor agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit the activity of histamine H3 receptors, contributing to its anti-inflammatory effects . The exact pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde include other thiazolo[4,5-b]pyridine derivatives such as:
- 6-Bromo-2-(bromomethyl)thiazolo[4,5-b]pyridine
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5BrN2OS2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
6-bromo-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2OS2/c1-13-8-11-7-6(14-8)2-4(9)5(3-12)10-7/h2-3H,1H3 |
InChI-Schlüssel |
PQOAVKVPJDTLGR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=NC(=C(C=C2S1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


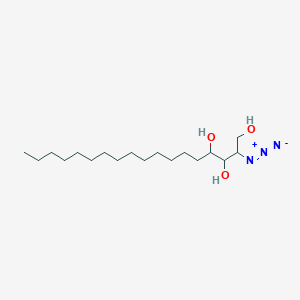

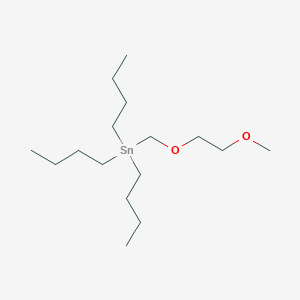
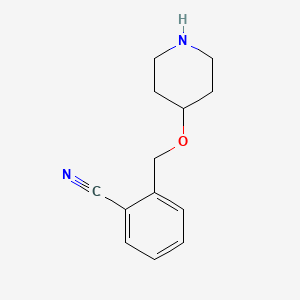
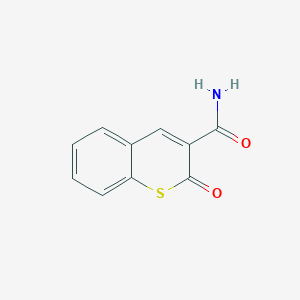
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

